

Application Notes and Protocols for Alexa Fluor® 555 Antibody Conjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 555

Cat. No.: B1242918

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Alexa Fluor® 555 dye to antibodies. The protocols outlined below are intended for research purposes and are applicable to professionals in various scientific fields, including drug development.

Introduction

Alexa Fluor® 555 is a bright, photostable, and pH-insensitive fluorescent dye commonly used for labeling proteins and nucleic acids. Its succinimidyl ester (NHS ester) derivative reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus) on proteins to form a stable covalent bond. This process, known as antibody conjugation, is fundamental for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. The resulting fluorescently labeled antibody retains its antigen-binding specificity, allowing for precise detection and visualization of target molecules.

Principle of Conjugation

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of Alexa Fluor® 555 and primary amine groups on the antibody. This reaction is most efficient under slightly alkaline conditions (pH 7.5–8.5), where the primary amines are deprotonated and thus more nucleophilic.^{[1][2]} The NHS ester group is an excellent leaving group, facilitating the formation of a stable amide bond between the dye and the protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of Alexa Fluor® 555 to a typical IgG antibody.

Table 1: Alexa Fluor® 555 Spectroscopic Properties

Parameter	Value
Excitation Maximum (nm)	~555[1]
Emission Maximum (nm)	~565[1]
Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$) at 555 nm	150,000[1]
Correction Factor (A_{280}/A_{555})	0.08[1]

Table 2: Recommended Conjugation Parameters for IgG Antibodies

Parameter	Recommended Value	Notes
Antibody Concentration	2 mg/mL[1][3]	Lower concentrations (<1 mg/mL) can lead to inefficient labeling.[1][3]
Molar Ratio of Dye to Antibody	5:1 to 20:1[4]	Optimal labeling for IgGs is typically achieved with 4-7 moles of dye per mole of antibody.[1][3]
Reaction pH	7.5 - 8.5[1][2]	A pH of ~8.3 is often used.[1]
Reaction Time	1 hour[1][4]	
Reaction Temperature	Room Temperature[1][4]	

Experimental Protocols

Two primary protocols are provided below: a standard protocol using an Alexa Fluor® 555 NHS ester and a more streamlined kit-based protocol.

Protocol 1: Standard Alexa Fluor® 555 NHS Ester Antibody Conjugation

This protocol is designed for researchers who are using a standalone vial of Alexa Fluor® 555 NHS ester and are preparing their own buffers.

Materials:

- Purified antibody (1 mg) in an amine-free buffer (e.g., PBS)
- Alexa Fluor® 555 NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3
- Purification column (e.g., Sephadex G-25)[4]
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Preparation:
 - Ensure the antibody is purified and at a concentration of approximately 2 mg/mL in an amine-free buffer like PBS.[1][3] Buffers containing Tris or glycine will interfere with the reaction and must be removed by dialysis against PBS.[1]
 - To 0.5 mL of the 2 mg/mL antibody solution (1 mg total), add 50 µL of 1 M sodium bicarbonate to raise the pH to ~8.3.[1]
- Dye Preparation:
 - Allow the vial of Alexa Fluor® 555 NHS ester to warm to room temperature before opening.

- Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO.[4]
- Conjugation Reaction:
 - Slowly add the calculated amount of the 10 mg/mL dye solution to the antibody solution while gently stirring. A molar ratio of 10:1 (dye to antibody) is a good starting point.[4]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[1][4]
Continuous stirring is recommended.[1]
- Purification of the Conjugate:
 - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.[4]
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS (pH 7.2-7.4). The first colored band to elute is the labeled antibody.
- Characterization of the Conjugate (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 555 nm (A_{555}) using a spectrophotometer.
 - Calculate the protein concentration:
 - Protein Conc. (M) = $[A_{280} - (A_{555} \times 0.08)] / 203,000$
 - Where 203,000 is the molar extinction coefficient of a typical IgG and 0.08 is the correction factor for the dye's absorbance at 280 nm.[1]
 - Calculate the Degree of Labeling (DOL):
 - $DOL = A_{555} / (150,000 \times \text{Protein Conc. (M)})$
 - Where 150,000 is the molar extinction coefficient of Alexa Fluor® 555 at 555 nm.[1]
 - An optimal DOL for an IgG is typically between 4 and 7.[1][3]

- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[5] If the final protein concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[1]

Protocol 2: Using a Commercial Antibody Conjugation Kit (e.g., Lightning-Link®)

This protocol provides a general overview of a rapid, one-step conjugation method. Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

- Alexa Fluor® 555 Conjugation Kit (e.g., Abcam ab269820)[5]
- Purified antibody in a compatible buffer

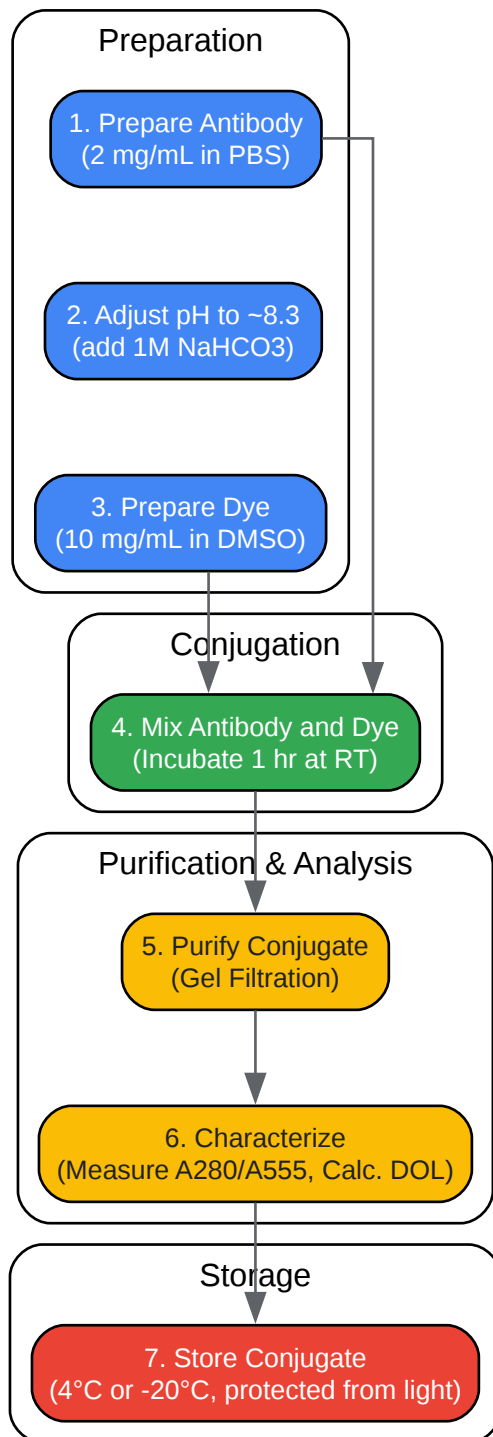
Procedure:

- Antibody Preparation:
 - Adjust the antibody concentration to the range specified by the kit (e.g., 0.5-2 mg/mL).[6] Ensure the buffer is free of interfering substances as outlined in the kit's manual.
- Conjugation:
 - Add the specified volume of your antibody to the vial containing the lyophilized Alexa Fluor® 555 mixture.
 - Gently resuspend the mixture by pipetting up and down.[5]
- Incubation:
 - Incubate the reaction at room temperature for the time specified in the kit protocol (often as short as 15-20 minutes).[5][6]

- Ready to Use:
 - No purification is required. The conjugated antibody is ready for use in your application.[5]

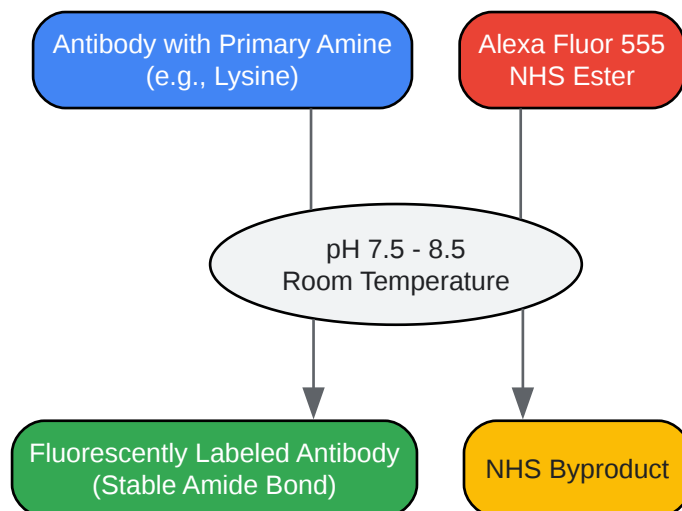
Visualizations

Standard Alexa Fluor 555 Antibody Conjugation Workflow

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Caption: Workflow for standard NHS ester-based antibody conjugation.

Chemical Reaction of Alexa Fluor 555 NHS Ester with Antibody



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- To cite this document: BenchChem. [Application Notes and Protocols for Alexa Fluor® 555 Antibody Conjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1242918#alexa-fluor-555-antibody-conjugation-protocol>]

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